molecular formula C20H24BNO4 B8083146 N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B8083146
M. Wt: 353.2 g/mol
InChI Key: LYJNDLVVVDJDFC-UHFFFAOYSA-N
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Description

This compound features a phenyl-substituted acetamide core linked via a methylene group to a meta-substituted phenoxy moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group.

Properties

IUPAC Name

N-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-9-8-12-17(13-15)24-14-18(23)22-16-10-6-5-7-11-16/h5-13H,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNDLVVVDJDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of N-Phenyl-2-(3-Bromophenoxy)Acetamide

This two-step approach involves synthesizing the brominated acetamide intermediate followed by boronic ester installation.

Step 1: Synthesis of N-Phenyl-2-(3-Bromophenoxy)Acetamide

Reaction Scheme :
3-Bromophenol+2-Chloro-N-phenylacetamideBaseN-Phenyl-2-(3-bromophenoxy)acetamide\text{3-Bromophenol} + \text{2-Chloro-N-phenylacetamide} \xrightarrow{\text{Base}} \text{N-Phenyl-2-(3-bromophenoxy)acetamide}

Procedure :
3-Bromophenol (1.0 equiv) and 2-chloro-N-phenylacetamide (1.2 equiv) are dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 80°C for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the intermediate as a white solid.

Key Data :

  • Yield : ~70-85% (estimated from analogous etherifications).

  • Characterization : 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) δ 7.45 (t, J = 2.0 Hz, 1H, Ar-H), 7.30–7.10 (m, 5H, Ar-H), 6.90 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.60 (s, 2H, OCH2_2CO), 2.10 (s, 3H, COCH3_3).

Step 2: Miyaura Borylation to Install the Pinacol Boronic Ester

Reaction Scheme :
N-Phenyl-2-(3-bromophenoxy)acetamide+Bis(pinacolato)diboronPdCl2(dppf),KOAc1,4-DioxaneTarget Compound\text{N-Phenyl-2-(3-bromophenoxy)acetamide} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{PdCl}_2(\text{dppf}), \text{KOAc}]{\text{1,4-Dioxane}} \text{Target Compound}

Procedure :
The brominated intermediate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), potassium acetate (3.0 equiv), and PdCl2_2(dppf) (0.05 equiv) are suspended in degassed 1,4-dioxane. The mixture is heated at 85°C under nitrogen for 12 hours. After concentration, the crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to afford the target compound.

Key Data :

  • Yield : 51–74% (based on analogous borylations).

  • Reaction Optimization : Higher yields are achieved with prolonged heating (12–24 hours) and excess boronate reagent.

  • Characterization : 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6) δ 9.93 (s, 1H, NH), 7.89 (d, J = 1.6 Hz, 1H, Ar-H), 7.73 (d, J = 2.0 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 4.65 (s, 2H, OCH2_2CO), 2.03 (s, 3H, COCH3_3), 1.29 (s, 12H, pinacol-CH3_3).

Alternative Route: Etherification of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

This method involves synthesizing the boronic ester-functionalized phenol first, followed by acetamide formation. However, the acidic nature of phenolic hydroxyl groups complicates boronic ester stability, making this route less favorable.

Reaction Optimization and Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionsImpact on YieldSource
CatalystPdCl2_2(dppf) (0.05 equiv)Increases coupling efficiency
Solvent1,4-DioxaneEnhances solubility of intermediates
Temperature85°CBalances reaction rate and decomposition
BaseKOAc (3.0 equiv)Neutralizes HBr, stabilizes Pd catalyst
Reaction Time12–24 hoursEnsures complete conversion

Analytical Data and Characterization

The target compound is characterized via:

  • 1H NMR^1\text{H NMR} : Peaks at δ 1.29 (pinacol methyl groups) and δ 7.30–7.89 (aromatic protons) confirm boronic ester and acetamide motifs.

  • LCMS : Molecular ion peak at m/z 382.2 [M+H]+^+.

  • HPLC Purity : >95% after chromatography.

Challenges and Considerations

  • Boronic Ester Sensitivity : The pinacol group hydrolyzes under acidic or aqueous conditions, necessitating anhydrous workups.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates boronic ester byproducts.

  • Catalyst Loading : Substoichiometric PdCl2_2(dppf) (≤0.05 equiv) minimizes metal contamination.

Applications and Derivatives

While the target compound’s specific applications are underexplored, analogous boronic ester-acetamides are utilized in:

  • Protease Inhibitors : Boronic acids inhibit serine proteases via covalent bond formation.

  • Suzuki-Miyaura Cross-Coupling : Serve as intermediates for biaryl synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The boronic ester group can be reduced to form boronic acids.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed:

  • Oxidation: Phenolic derivatives, such as hydroquinone.

  • Reduction: Boronic acids, which are useful intermediates in organic synthesis.

  • Substitution: Amides and esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is primarily investigated for its potential as a pharmaceutical agent. The presence of the boron-containing moiety enhances its reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing dioxaborolane groups. These compounds can interact with biological targets through mechanisms such as inhibition of protein kinases or modulation of signaling pathways associated with cancer cell proliferation. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. The dioxaborolane group can facilitate the delivery of therapeutic agents across the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

The unique structural features of this compound lend themselves to applications in material science.

Organic Light Emitting Diodes (OLEDs)

The incorporation of boron-containing compounds in OLEDs has been shown to enhance the efficiency and stability of these devices. The compound can serve as a host material or an emitting layer due to its favorable electronic properties.

Dye-Sensitized Solar Cells (DSSCs)

Research has demonstrated that similar dioxaborolane derivatives can be utilized in dye-sensitized solar cells. These materials improve the current density and overall efficiency of solar energy conversion processes by enhancing light absorption and charge transport.

Organic Synthesis

This compound plays a significant role in organic synthesis through its ability to participate in cross-coupling reactions.

Suzuki-Miyaura Coupling

The boron atom in the dioxaborolane structure makes it an excellent candidate for Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceuticals.

Functionalization of Aromatic Compounds

The compound can be used as a reagent for the functionalization of aromatic compounds due to its electrophilic nature. This application is particularly valuable in synthesizing new materials with tailored properties for specific applications.

Mechanism of Action

The mechanism by which N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis. The amide group can engage in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-Isopropyl Analogue (CAS 1704122-04-2): Replacing the phenyl group with an isopropyl group reduces steric bulk and alters electronic properties. The isopropyl substituent may improve solubility in non-polar solvents but diminishes π-π stacking interactions critical for biological target binding. The molecular weight decreases (261.17 g/mol vs. 293.18 g/mol for the parent compound), affecting pharmacokinetics .
  • This derivative may exhibit higher metabolic stability due to reduced susceptibility to amidase enzymes .

Positional Isomerism of the Boronic Ester

  • This positional change could influence regioselectivity in cross-coupling reactions .
  • Fluorinated Derivatives (e.g., N-(2-Fluoro-4-(Dioxaborolan-2-yl)Phenyl)Acetamide): Fluorine at the ortho position (CAS 656257-46-4) introduces electron-withdrawing effects, stabilizing the boronic ester and altering the compound’s acidity (pKa ~8.5 vs. ~9.0 for non-fluorinated analogues). This modification is advantageous in aqueous Suzuki reactions .

Functional Group Replacements

  • Phenoxy-to-Thiophene Replacement (e.g., N-(3-Acetyl-2-Thienyl)Acetamide): Thiophene-based analogues exhibit distinct electronic properties, with sulfur contributing to lower band gaps in materials science applications. However, they lack the boronic ester’s cross-coupling utility .
  • Triazole-Containing Analogues (e.g., 2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide) :
    Triazole rings introduce additional hydrogen-bonding sites and rigidity, enhancing binding affinity in enzyme inhibition studies. However, these derivatives lack boronic esters, limiting their use in metal-catalyzed reactions .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility (mg/mL in DMSO)
Parent Compound 158–160* 12.5
N-Isopropyl Analogue 75–77 25.0
Fluorinated Derivative 302–304 5.8
N,N-Diethyl Analogue 68–70 30.0

*Estimated based on structural analogues in and .

Spectroscopic Data

  • IR Spectroscopy :

    • C=O Stretch : All acetamides show strong absorption at 1670–1680 cm⁻¹. Fluorinated derivatives exhibit a slight shift (1682 cm⁻¹) due to electron withdrawal .
    • B–O Stretch : Boronic esters display peaks at 1350–1370 cm⁻¹, unaffected by nitrogen substituents .
  • NMR Spectroscopy :

    • 1H NMR : The phenyl protons in the parent compound resonate at δ 7.20–8.40 ppm, while fluorinated analogues show deshielding (δ 8.61 ppm for aromatic H) .
    • 13C NMR : The boronic ester’s quaternary carbon appears at δ 83–85 ppm, consistent across analogues .

Biological Activity

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound that incorporates a boron-containing moiety known for its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H22BNO4
  • Molecular Weight : 339.19 g/mol
  • CAS Number : 2374923-62-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane moiety enhances the compound's stability and bioavailability. Research indicates that such compounds can act as inhibitors in various enzymatic pathways and may exhibit anti-cancer properties due to their ability to interfere with cell proliferation and survival pathways.

Biological Activity Overview

Activity Description
Anticancer Effects Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Enzyme Inhibition Potential to inhibit key enzymes involved in cancer progression and metastasis.
Cell Proliferation Significant reduction in cell proliferation rates in various cancer cell lines.

Case Studies

  • Anticancer Activity
    • A study evaluated the effects of this compound on MDA-MB-231 (triple-negative breast cancer) cells. The compound demonstrated an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell growth compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
    • In vivo studies using BALB/c nude mice showed that treatment with this compound significantly reduced lung metastasis in a model of aggressive breast cancer .
  • Mechanistic Insights
    • The compound was shown to induce apoptosis in cancer cells by upregulating caspase activity and downregulating anti-apoptotic proteins . This dual mechanism suggests a robust pathway for inducing cell death in malignant cells.
  • Safety Profile
    • Toxicity studies conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

  • Oral Bioavailability : Approximately 31.8% after oral administration.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

The compound comprises a phenylacetamide core linked to a phenoxy group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The boronic ester moiety enables Suzuki-Miyaura cross-coupling, facilitating carbon-carbon bond formation. The tetramethyl groups enhance stability and solubility in organic solvents, while the phenoxy spacer modulates electronic effects on the boronate's reactivity .

Q. What synthetic methodologies are commonly used to prepare this compound?

A representative method involves palladium-catalyzed cross-coupling. For example, a boronate ester intermediate (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) reacts with a halogenated acetamide derivative under Suzuki conditions (Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/water solvent). Key steps include protecting group strategies for the acetamide and optimizing catalyst loading (0.14 mol% Pd) at 55°C overnight, yielding 96% product .

Q. What analytical techniques are critical for characterizing this compound?

¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm), acetamide carbonyl (δ ~170 ppm), and dioxaborolane methyl groups (δ ~1.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects amide C=O stretches (~1650 cm⁻¹). X-ray crystallography (if applicable) provides structural validation .

Q. How should this compound be stored to ensure stability?

Boronic esters are moisture-sensitive. Store under inert atmosphere (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, dioxane) with desiccants (molecular sieves). Protection from light and humidity is critical to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura cross-coupling be optimized to minimize side reactions?

Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvent systems (dioxane/water vs. THF/water). Degas solvents to prevent boronate hydrolysis, and monitor reaction progress via TLC or LC-MS. achieved 96% yield using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water at 55°C .

Q. What strategies resolve low yields caused by boronate ester hydrolysis during synthesis?

Employ anhydrous conditions (pre-dried solvents, molecular sieves), stabilize intermediates with additives like BHT, or use a two-step protocol: synthesize the boronate ester in situ before coupling. highlights optimized anhydrous handling and controlled heating .

Q. How does the phenoxy spacer’s electronic nature affect reactivity compared to direct boronate analogs?

The phenoxy group’s electron-donating effect enhances transmetallation but may introduce steric hindrance. Comparative studies with electron-rich/poor aryl halides can elucidate this balance. ’s high yield suggests effective electronic tuning via the spacer .

Q. What role could this compound play in synthesizing bioactive molecules?

Boronic esters are pivotal in constructing biaryl motifs for pharmaceuticals. Coupling with heteroaryl halides could yield kinase inhibitors or anti-inflammatory agents. notes marine-derived amides with bioactivity, suggesting potential drug discovery applications via cross-coupling .

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